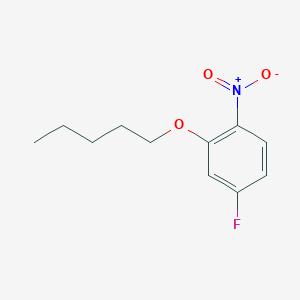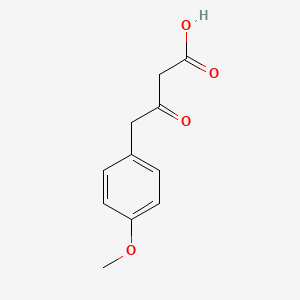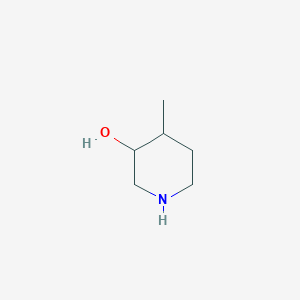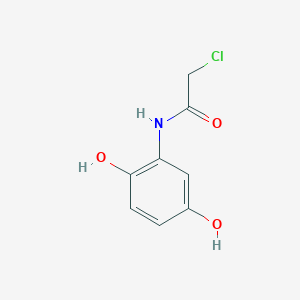
2,2-ジフルオロシクロプロピルアミン塩酸塩
概要
説明
2,2-Difluorocyclopropylamine hydrochloride is a useful research compound. Its molecular formula is C3H6ClF2N and its molecular weight is 129.53 g/mol. The purity is usually 95%.
The exact mass of the compound 2,2-Difluorocyclopropylamine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,2-Difluorocyclopropylamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Difluorocyclopropylamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
プロテオミクス研究
2,2-ジフルオロシクロプロピルアミン塩酸塩: は、タンパク質やペプチドを修飾する可能性があるため、プロテオミクス研究で利用されています。 この化合物のユニークな構造により、アミノ酸残基と相互作用することができ、タンパク質の構造を標識したり変更したりして、その機能や相互作用を研究するのに役立ちます .
有機合成
この化合物は、特に多くの生物活性分子に多く見られるシクロプロパン環の構築において、有機合成のビルディングブロックとして役立ちます。 そのジフルオロ化シクロプロピル基は、合成された分子に安定性と独特の反応性を付与することができます .
医薬品化学
医薬品化学において、2,2-ジフルオロシクロプロピルアミン塩酸塩は医薬品合成に役立ちます。 ジフルオロシクロプロピル部分は、いくつかの薬剤に共通の特徴であり、代謝安定性と薬物動態特性に寄与しています .
材料科学
材料科学の研究者は、この化合物を用いて、特性が向上した新素材の開発を探求する可能性があります。 ジフルオロシクロプロピル基は、独自の耐熱性と耐薬品性を持つ材料につながる可能性があります .
化学合成
この化合物は、化学合成において、ジフルオロシクロプロピルアミン部分をより大きな分子に導入するために使用されます。 これは、特定の電子特性と立体特性を持つ化合物を生成する際に特に役立ちます .
分析化学
分析化学において、2,2-ジフルオロシクロプロピルアミン塩酸塩は、複雑な混合物の分析のための誘導体化剤として使用でき、サンプル内の成分の分離と同定を支援します .
フッ素化学
フッ素原子の存在により、この化合物はフッ素化学研究において重要です。 これは、フッ素化がシクロプロパン誘導体の物理的および化学的特性に与える影響を研究するために使用できます .
農薬化学
最後に、この化合物は、農薬の合成のための農薬化学において応用が見られる可能性があります。 ジフルオロシクロプロピル基は、効果と安全性のプロファイルを向上させた農薬や除草剤の開発に役立つ可能性があります .
Safety and Hazards
The compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
作用機序
Target of Action
This compound is a type of organic compound , and it’s often used in the preparation of various chemical drugs, bioactive molecules, and dyes . .
Biochemical Pathways
Given its use in the synthesis of various chemical drugs and bioactive molecules , it’s plausible that it could influence a wide range of biochemical pathways depending on the specific context of its use.
Pharmacokinetics
It’s soluble in water and slightly soluble in ethanol and chloroform , which suggests it could have good bioavailability.
Result of Action
As a chemical used in the synthesis of various drugs and bioactive molecules , its effects would likely depend on the specific context of its use and the nature of the molecules it helps to produce.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,2-Difluorocyclopropylamine hydrochloride. For instance, its storage conditions should be an inert atmosphere at room temperature . It’s also hygroscopic , meaning it readily absorbs moisture from the environment, which could potentially affect its stability and efficacy. Furthermore, it should be stored and handled away from fire and heat sources and kept away from oxidizing agents and acidic substances .
生化学分析
Biochemical Properties
2,2-Difluorocyclopropylamine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s interaction with enzymes often involves the formation of covalent bonds, leading to enzyme inhibition or activation. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, 2,2-Difluorocyclopropylamine hydrochloride can interact with proteins through hydrogen bonding and hydrophobic interactions, influencing protein folding and stability .
Cellular Effects
The effects of 2,2-Difluorocyclopropylamine hydrochloride on cells and cellular processes are profound. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may modulate signaling pathways by binding to receptors or other signaling molecules, leading to changes in downstream signaling events. This can result in altered gene expression, where specific genes are upregulated or downregulated in response to the compound. Furthermore, 2,2-Difluorocyclopropylamine hydrochloride can impact cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
At the molecular level, 2,2-Difluorocyclopropylamine hydrochloride exerts its effects through various mechanisms. One key mechanism involves binding interactions with biomolecules, such as enzymes and receptors. By binding to these biomolecules, the compound can inhibit or activate their function. For instance, it may inhibit an enzyme by binding to its active site, preventing substrate binding and catalytic activity. Additionally, 2,2-Difluorocyclopropylamine hydrochloride can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
The effects of 2,2-Difluorocyclopropylamine hydrochloride can change over time in laboratory settings. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. In in vitro studies, the compound may degrade over time, leading to a decrease in its activity. In in vivo studies, the compound’s stability and degradation can affect its bioavailability and efficacy. Long-term exposure to 2,2-Difluorocyclopropylamine hydrochloride may result in changes in cellular function, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2,2-Difluorocyclopropylamine hydrochloride vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it may exhibit toxic or adverse effects. For instance, high doses of 2,2-Difluorocyclopropylamine hydrochloride may lead to cellular toxicity, resulting in cell death or impaired cellular function. Threshold effects may also be observed, where a certain dosage is required to elicit a specific biological response .
Metabolic Pathways
2,2-Difluorocyclopropylamine hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, the compound may undergo phase I metabolic reactions, such as oxidation or reduction, catalyzed by enzymes like cytochrome P450. These reactions can lead to the formation of metabolites that are further processed in phase II metabolic reactions, such as conjugation with glucuronic acid or glutathione. These metabolic pathways influence the compound’s bioavailability and excretion .
Transport and Distribution
The transport and distribution of 2,2-Difluorocyclopropylamine hydrochloride within cells and tissues are mediated by various transporters and binding proteins. The compound may be transported across cell membranes by specific transporters, influencing its localization and accumulation within cells. Additionally, binding proteins can facilitate the compound’s distribution within tissues, affecting its bioavailability and efficacy. The transport and distribution of 2,2-Difluorocyclopropylamine hydrochloride are important factors that determine its biological activity .
Subcellular Localization
The subcellular localization of 2,2-Difluorocyclopropylamine hydrochloride can influence its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, where it can affect cellular metabolism. The subcellular localization of 2,2-Difluorocyclopropylamine hydrochloride is a critical factor that determines its biological effects .
特性
IUPAC Name |
2,2-difluorocyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5F2N.ClH/c4-3(5)1-2(3)6;/h2H,1,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSSNWLHFBOKGGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80603154 | |
| Record name | 2,2-Difluorocyclopropan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80603154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105614-25-3 | |
| Record name | 2,2-Difluorocyclopropan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80603154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-difluorocyclopropan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![2-[3,4-Dihydro-1(2H)-quinolinyl]-5-methylaniline](/img/structure/B1320837.png)

![Ethyl 2-[2-fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B1320841.png)




